![molecular formula C19H24N2O B017289 亚甲基咪胺 CAS No. 6829-98-7](/img/structure/B17289.png)
亚甲基咪胺
描述
Synthesis Analysis
Research on imipraminoxide and related compounds often involves synthesizing and labeling with isotopes for analytical purposes. For example, the synthesis of deuterium-labeled imipramine, which could be closely related to methods used for imipraminoxide, utilizes acid-catalyzed hydrogen-deuterium exchange reactions, indicating a complex process involving careful manipulation of molecular structures (Baba, Furuta, Sasaki, & Kasuya, 1985). Another study on the synthesis of imipramine labelled with four deuterium atoms offers insights into the methodologies that could be applied for imipraminoxide (Chaudhuri & Ball, 1981).
Molecular Structure Analysis
The molecular structure of imipramine derivatives like imipraminoxide is critical for understanding their chemical behavior. The structure of imipramine hydrochloride provides a foundation for studying derivatives by showcasing the arrangement of atoms and the conformation of the molecule, which directly influences its chemical properties and reactivity (Post, Singh, & Horn, 1975).
Chemical Reactions and Properties
Imipramine and its derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other substances. For instance, the degradation of imipramine by iron oxychloride-activated peroxymonosulfate process points to the chemical reactivity of such compounds and their potential interactions in environmental or biological systems (Chen et al., 2018).
Physical Properties Analysis
The physical properties of imipramine and related compounds are crucial for their characterization and application. Studies such as the determination of imipramine in the presence of iminodibenzyl and in pharmaceutical dosage forms by spectrophotometric methods help understand these properties, including solubility, absorption spectra, and stability (El Zeany, Moustafa, & Farid, 2003).
Chemical Properties Analysis
The chemical properties of imipramine derivatives, including imipraminoxide, are essential for their functional analysis. The metabolism of imipramine by microorganisms, leading to various metabolites, provides insights into the chemical transformations it undergoes, indicating a complex array of chemical properties (Hufford, Capiton, Clark, & Baker, 1981).
科学研究应用
抗抑郁药
亚甲基咪胺是一种三环类抗抑郁药 (TCA),于 1960 年代在欧洲问世,用于治疗抑郁症 . 它是氯丙咪嗪的类似物和代谢物,具有类似的作用 .
更快的起效时间
在临床试验中,发现亚甲基咪胺的起效时间比其他抗抑郁药更快 . 这可能使其成为需要立即缓解症状的患者的更有效的治疗选择。
更高的疗效
已发现亚甲基咪胺比其他抗抑郁药具有略高的疗效 . 这意味着它可能在治疗抑郁症方面更有效。
更少的副作用
已发现亚甲基咪胺的副作用更少,而且程度较轻,包括体位性低血压和抗胆碱能作用(如口干、出汗、头晕和疲劳)减少 . 这使其成为患者的潜在更耐受选择。
脂质代谢的改变
已发现亚甲基咪胺可以改变巨噬细胞溶酶体内的鞘磷脂、胆固醇和甘油磷脂代谢 . 这可能对治疗与脂质代谢相关的疾病有影响。
与表面活性剂的相互作用
研究人员一直在研究亚甲基咪胺与非离子表面活性剂的相互作用 . 这可能在药物递送系统的配方中具有潜在的应用。
作用机制
Target of Action
Imipraminoxide, also known as Imipramine N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine . The primary targets of Imipraminoxide are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipraminoxide works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by Imipraminoxide involve the modulation of serotonin and norepinephrine neurotransmission . By inhibiting the reuptake of these neurotransmitters, Imipraminoxide increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that include mood elevation .
Pharmacokinetics
It is known that the compound is administered orally . The elimination half-life of Imipraminoxide when administered intravenously is 1.8 hours . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imipraminoxide and their impact on its bioavailability.
Result of Action
The result of Imipraminoxide’s action is an improvement in mood, which is beneficial in the treatment of depression . By increasing the availability of serotonin and norepinephrine in the synaptic cleft, Imipraminoxide enhances the neurotransmission of these mood-regulating neurotransmitters .
Action Environment
The action environment of Imipraminoxide involves the neuronal synapses where serotonin and norepinephrine neurotransmission takes place
属性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQORUGXBPDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218445 | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6829-98-7 | |
Record name | Imipramine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipraminoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is imipramine N-oxide metabolized in the body?
A1: Imipramine N-oxide undergoes a two-step metabolic pathway. First, it is reduced to imipramine, primarily by enzymes like cytochrome P450 reductase and flavin-containing monooxygenases (FMOs). [, , ] Imipramine is then further metabolized into various compounds, including desipramine (DMI), 2-hydroxyimipramine, and conjugates like glucuronides. [, , , , ]
Q2: What factors influence the metabolism of imipramine N-oxide?
A2: Several factors affect imipramine N-oxide metabolism:
- Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, and FMOs play a significant role in its conversion to imipramine and other metabolites. [, , ]
- Species: Metabolic rates and pathways vary across species. For instance, monkey liver cytosol exhibits significantly higher imipramine N-oxide reductase activity than other animals due to high aldehyde oxidase levels. []
- Disease states: Conditions like diabetes can alter imipramine metabolism. Both type I and type II diabetes in mice show increased imipramine N-oxide formation. []
- Drug Interactions: Co-administration of drugs like perphenazine can inhibit the hydroxylation and glucuronidation of imipramine, potentially leading to increased imipramine N-oxide levels. []
Q3: What are the primary routes of imipramine N-oxide excretion?
A3: Imipramine N-oxide and its metabolites are primarily excreted through urine and bile. [, , ] The specific proportions excreted through each route may vary depending on factors such as co-administered drugs and the presence of liver disease. [, ]
Q4: Does imipramine N-oxide possess intrinsic antidepressant activity?
A4: While imipramine N-oxide is a metabolite of the antidepressant imipramine, its own antidepressant activity is less clear. Some studies suggest it may have a weaker antidepressant effect than imipramine, [] while others propose that it contributes to the overall antidepressant action after being converted back to imipramine. [, ]
Q5: Which enzymes are involved in the reduction of imipramine N-oxide to imipramine?
A5: Several enzymes contribute to imipramine N-oxide reduction:
- Cytochrome P450: Primarily located in the liver microsomes, cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the NADPH-dependent reduction of imipramine N-oxide. [, , ]
- Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1, are involved in the NADPH-dependent N-oxidation of imipramine and may contribute to its reduction. [, , ]
- Aldehyde oxidase: This enzyme, highly concentrated in monkey livers, significantly contributes to imipramine N-oxide reduction in this species. []
- Quinone reductases: In conjunction with heme-containing proteins, quinone reductases like DT-diaphorase can reduce imipramine N-oxide through a menadione-dependent pathway. [, , , ]
Q6: How does the presence of oxygen affect the reduction of imipramine N-oxide?
A7: The reduction of imipramine N-oxide by cytochrome P450 is inhibited by oxygen. This inhibition suggests that imipramine N-oxide coordinates with the heme iron in cytochrome P450, competing with oxygen for the binding site. []
Q7: What analytical techniques are used to study imipramine N-oxide and its metabolites?
A7: Various methods are employed to analyze imipramine N-oxide and its metabolites:
- Chromatographic Techniques: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying imipramine N-oxide and its metabolites. [, , , ]
- Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC-MS) or capillary electrophoresis (CE-MS), MS enables the identification and structural elucidation of imipramine N-oxide and its metabolites. [, ]
- Electrochemical Detection (ECD): Used in conjunction with HPLC, ECD provides sensitive detection of imipramine N-oxide and its metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。